1-cyclopentyl-4-(1-naphthoyl)piperazine
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Overview
Description
1-cyclopentyl-4-(1-naphthoyl)piperazine, also known as CPNP, is a synthetic compound that belongs to the class of piperazine derivatives. CPNP has gained attention in the scientific community due to its potential applications in medicinal chemistry and neuroscience research.
Mechanism of Action
1-cyclopentyl-4-(1-naphthoyl)piperazine acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors, and as an antagonist at the dopamine D2 receptor. This unique profile of activity makes this compound a valuable tool for studying the complex interactions between these receptors and their downstream signaling pathways. This compound has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine in the prefrontal cortex, which is associated with cognitive function and working memory. This compound has also been shown to decrease the release of serotonin in the hippocampus, which is associated with learning and memory. These effects suggest that this compound may have potential applications in the treatment of cognitive disorders such as schizophrenia and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-cyclopentyl-4-(1-naphthoyl)piperazine is its unique profile of activity at multiple receptors in the brain. This makes it a valuable tool for studying complex neurological processes and the interactions between different receptors and signaling pathways. However, this compound is a synthetic compound and may not accurately reflect the activity of endogenous neurotransmitters in the brain. Additionally, this compound has not been extensively studied in vivo, and its potential side effects and toxicity are not well understood.
Future Directions
There are several future directions for research on 1-cyclopentyl-4-(1-naphthoyl)piperazine. One potential application is in the treatment of cognitive disorders such as schizophrenia and Alzheimer's disease. This compound has been shown to modulate the release of various neurotransmitters that are associated with cognitive function, and further research may reveal its potential as a therapeutic agent. Additionally, this compound may have applications in the development of new drugs that target multiple receptors in the brain. Finally, further research is needed to fully understand the potential side effects and toxicity of this compound, particularly in vivo.
Synthesis Methods
1-cyclopentyl-4-(1-naphthoyl)piperazine can be synthesized by the reaction of 1-naphthoyl chloride with cyclopentylpiperazine in the presence of a base such as triethylamine. The reaction yields a white solid, which can be purified by recrystallization. The purity of this compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
1-cyclopentyl-4-(1-naphthoyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and neuroscience research. It has been shown to have affinity for various receptors in the brain, including the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor. This compound has been used as a tool compound to study the function of these receptors and their role in various neurological disorders such as schizophrenia and depression.
Properties
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-20(19-11-5-7-16-6-1-4-10-18(16)19)22-14-12-21(13-15-22)17-8-2-3-9-17/h1,4-7,10-11,17H,2-3,8-9,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTGENZNRXBSQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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